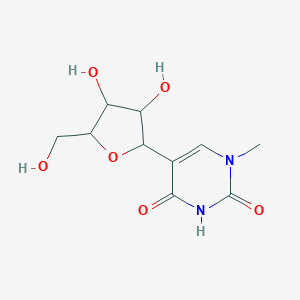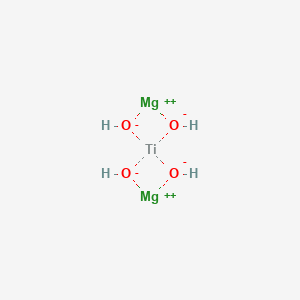
Magnesium titanium oxide (Mg2TiO4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium titanium oxide (Mg2TiO4) is a ceramic material that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a spinel-type oxide that has a high melting point, excellent thermal stability, and high electrical conductivity. Mg2TiO4 has been studied extensively for its potential use in various fields, including electronics, catalysis, and biomedical applications.
作用機序
The mechanism of action of Magnesium titanium oxide (Mg2TiO4) is not fully understood, but it is believed to be related to its unique surface properties. Magnesium titanium oxide (Mg2TiO4) has a high surface area and a unique surface structure, which allows it to interact with other molecules and ions. This interaction can lead to the formation of new chemical bonds, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
Magnesium titanium oxide (Mg2TiO4) has been shown to have various biochemical and physiological effects, including the promotion of bone growth, the inhibition of bacterial growth, and the enhancement of cell proliferation. In bone tissue engineering, Magnesium titanium oxide (Mg2TiO4) has been investigated for its ability to promote bone growth and regeneration. In antimicrobial applications, Magnesium titanium oxide (Mg2TiO4) has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. In cell culture studies, Magnesium titanium oxide (Mg2TiO4) has been shown to enhance cell proliferation and survival.
実験室実験の利点と制限
Magnesium titanium oxide (Mg2TiO4) has several advantages and limitations for lab experiments. One advantage is its high thermal stability, which allows it to be used at high temperatures without degradation. Another advantage is its unique surface properties, which allow it to interact with other molecules and ions. However, one limitation is its high melting point, which can make it difficult to synthesize and process. Another limitation is its high cost, which can make it challenging to use in large-scale applications.
将来の方向性
There are several future directions for the study of Magnesium titanium oxide (Mg2TiO4). One direction is the investigation of its potential use as a bone substitute in clinical applications. Another direction is the study of its potential use as a catalyst in various chemical reactions. Additionally, the study of its interaction with other molecules and ions could lead to the development of new materials with unique properties. Finally, the investigation of its potential use in electronic applications, such as dielectric materials, could lead to the development of new electronic devices with enhanced performance.
Conclusion
In conclusion, Magnesium titanium oxide (Mg2TiO4) is a ceramic material that has gained attention in the scientific community due to its unique properties and potential applications. It can be synthesized through various methods and has been studied extensively for its potential use in various fields, including electronics, catalysis, and biomedical applications. Its mechanism of action is related to its unique surface properties, which allow it to interact with other molecules and ions. Magnesium titanium oxide (Mg2TiO4) has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of Magnesium titanium oxide (Mg2TiO4) can be achieved through various methods, including solid-state reaction, sol-gel method, hydrothermal synthesis, and co-precipitation method. The solid-state reaction involves mixing the precursor materials, magnesium oxide (MgO), and titanium dioxide (TiO2), followed by heating at high temperatures. The sol-gel method involves the formation of a gel from a solution containing the precursor materials, which is then heated to form Magnesium titanium oxide (Mg2TiO4). The hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the formation of Magnesium titanium oxide (Mg2TiO4). The co-precipitation method involves the precipitation of the precursor materials from a solution, followed by heating to form Magnesium titanium oxide (Mg2TiO4).
科学的研究の応用
Magnesium titanium oxide (Mg2TiO4) has been studied extensively for its potential use in various fields, including electronics, catalysis, and biomedical applications. In electronics, Magnesium titanium oxide (Mg2TiO4) has been investigated for its potential use as a dielectric material due to its high electrical conductivity and thermal stability. In catalysis, Magnesium titanium oxide (Mg2TiO4) has been studied for its potential use as a catalyst in various chemical reactions due to its unique surface properties. In biomedical applications, Magnesium titanium oxide (Mg2TiO4) has been investigated for its potential use as a bone substitute due to its biocompatibility and ability to promote bone growth.
特性
CAS番号 |
12032-52-9 |
|---|---|
製品名 |
Magnesium titanium oxide (Mg2TiO4) |
分子式 |
H4Mg2O4Ti |
分子量 |
164.51 g/mol |
IUPAC名 |
dimagnesium;titanium;tetrahydroxide |
InChI |
InChI=1S/2Mg.4H2O.Ti/h;;4*1H2;/q2*+2;;;;;/p-4 |
InChIキー |
MFFRMBNCQUVVIW-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Ti] |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Ti] |
その他のCAS番号 |
12032-52-9 |
同義語 |
dimagnesium titanium tetraoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




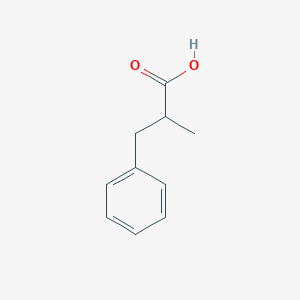

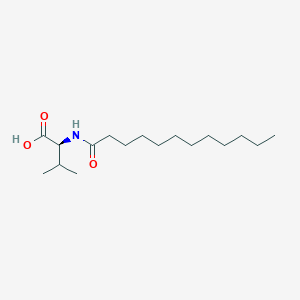
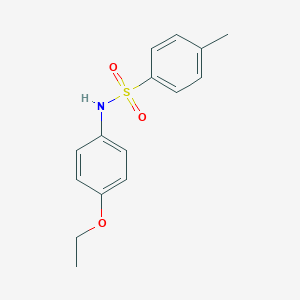
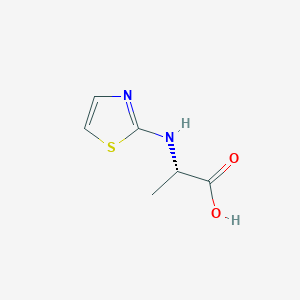
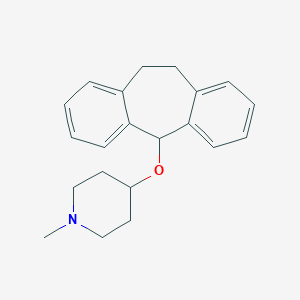


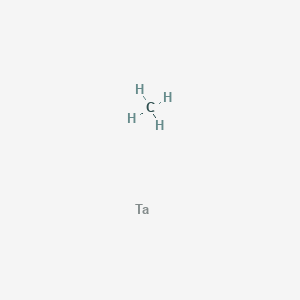
![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)


